molecular formula C10H20N2 B1372071 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane CAS No. 1208776-86-6

9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B1372071
CAS No.: 1208776-86-6
M. Wt: 168.28 g/mol
InChI Key: KRNMKPCDXITDNT-UHFFFAOYSA-N
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Description

9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This diazabicyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research. Derivatives of the diazabicyclo[4.2.1]nonane scaffold have been investigated for their potential as ligands for opioid receptors . This suggests a primary research application in developing therapies for conditions such as pain management, although it may also extend to the study of substance-related disorders . The compound features a bridged bicyclic structure containing two nitrogen atoms, which is a key pharmacophore in many biologically active molecules. Calculated physicochemical properties include a LogP (partition coefficient) of approximately 1.27, indicating moderate lipophilicity, and a polar surface area of 15.27 Ų . It conforms to Lipinski's Rule of Five, predicting good oral bioavailability . Researchers value this compound as a versatile building block for the synthesis of more complex derivatives or as a reference standard in biochemical studies. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-8(2)12-9-3-4-10(12)7-11-6-5-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNMKPCDXITDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methoxycarbonyl-2,5-dimethoxypyrrolidine with 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene in the presence of a Lewis acid . This reaction forms the bicyclic structure in a single step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity, along with the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The nitrogen atoms in the bicyclic framework can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the bicyclic compound, while substitution reactions can introduce various functional groups onto the nitrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biology, particularly in the design of biologically active molecules. Its bicyclic structure can be used to create molecules with specific biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance.

Mechanism of Action

The mechanism of action of 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic framework can form coordination complexes with metal ions, which can catalyze various chemical reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Diazabicyclo Compounds

Structural and Pharmacological Comparisons

The biological activity of diazabicyclo compounds is highly dependent on their ring size, nitrogen positioning, and substituents. Below is a comparative analysis:

Table 1: Key Comparisons of Diazabicyclo Compounds
Compound Name Bicyclo System Biological Activity Key Findings References
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane [4.2.1] nonane Dual orexin receptor antagonist - Sleep-promoting in rats
- Oral bioavailability: ~40%
- EC₅₀: 0.2 µM (OX₁R/OX₂R)
3,7-Diazabicyclo[3.3.1]nonan-9-one [3.3.1] nonane Local anesthetic - LD₅₀: 825 mg/kg (low toxicity)
- Activity depends on N-alkoxyalkyl substituents
3,8-Diazabicyclo[3.2.1]octane [3.2.1] octane HIV-1 inhibitor - Lower antiviral activity vs. [4.2.1] analogues
- IC₅₀: >10 µM (maraviroc analogue)
Danofloxacin (2,5-diazabicyclo[2.2.1]heptane) [2.2.1] heptane Antibacterial - Broad-spectrum activity
- Selected for veterinary use due to pharmacokinetics
3,9-Diazabicyclo[3.3.1]nonane [3.3.1] nonane Opioid receptor ligand - High µ-receptor affinity (Ki: 1.2 nM)
- Role in analgesia

Mechanistic Insights

  • Ring Size and Conformation: The [4.2.1] system in this compound provides optimal spatial arrangement for orexin receptor binding, while smaller systems (e.g., [2.2.1]) favor antibacterial activity via DNA gyrase inhibition . Larger rings (e.g., [3.3.1]) accommodate bulky substituents for anesthetic effects but reduce CNS penetration .
  • Substituent Effects: The isopropyl group enhances lipophilicity and bioavailability, critical for CNS-targeting compounds . Chloroacetyl derivatives (e.g., 3-(chloroacetyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane) show higher toxicity (GHS Category 2), highlighting the impact of functional groups on safety profiles .
  • Synthetic Accessibility: Enantioselective synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane via crystallization-induced diastereomer transformation (CIDT) ensures scalability for pharmaceutical use . Comparatively, 3,7-diazabicyclo[3.3.1]nonanes require complex cyclodextrin complexes to enhance solubility .

Biological Activity

9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane is a bicyclic compound notable for its unique structural features, including the incorporation of two nitrogen atoms within its framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure

The molecular formula of this compound is C11H18N2C_{11}H_{18}N_2, with a molecular weight of approximately 178.28 g/mol. Its structure can be described as follows:

  • Bicyclic Framework : The compound consists of a bicyclic system that includes two nitrogen atoms.
  • Functional Groups : The presence of propan-2-yl groups contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 1-methoxycarbonyl-2,5-dimethoxypyrrolidine with 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene in the presence of Lewis acids.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

  • Orexin Receptor Antagonism : Research indicates that derivatives of this compound can act as potent dual orexin receptor antagonists, which are crucial in regulating sleep and arousal states. These antagonists have shown promise in promoting sleep and could serve as therapeutic agents for insomnia .
  • Nicotinic Acetylcholine Receptor Agonism : Variants such as N-(cyclopropylmethyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide exhibit significant agonistic activity at the α7 nicotinic acetylcholine receptor (nAChR), leading to various biological effects including anti-inflammatory and cognitive enhancement properties.

Study on Orexin Receptor Antagonists

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of constrained diazepanes featuring the 3,9-diazabicyclo[4.2.1]nonane core. These compounds demonstrated good oral bioavailability and sleep-promoting activity in rat EEG models, suggesting their potential utility in treating sleep disorders .

Cognitive Enhancement Research

Another investigation focused on N-(cyclopropylmethyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane derivatives showed promising results in enhancing cognitive functions in animal models. The study indicated that these compounds could modulate neurotransmitter systems involved in learning and memory processes.

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of ActionReference
This compoundOrexin receptor antagonistBlocks orexin receptors
N-(cyclopropylmethyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonaneNicotinic acetylcholine receptor agonistActivates α7 nAChR

Applications in Medicinal Chemistry

The unique structural properties of this compound make it an attractive candidate for drug development:

  • Pharmacophore Development : Its bicyclic structure allows for modifications that can enhance selectivity and efficacy against specific biological targets.
  • Potential Therapeutics : Given its activity as an orexin receptor antagonist and nAChR agonist, this compound has potential applications in treating sleep disorders and cognitive impairments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or cyclization of precursor amines. For example, a related bicyclic amine (9-methyl-3,9-diazabicyclo[4.2.1]nonane) was synthesized by reacting 9-methyl-4-oxo derivatives with benzaldehyde in absolute alcohol under reflux, followed by purification via column chromatography . Key variables include solvent polarity (e.g., ethanol vs. chloroform), acid catalysts (glacial acetic acid), and reaction time. Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. How can stereochemical configurations of this compound derivatives be resolved experimentally?

  • Methodological Answer : Chiral resolution techniques such as chiral HPLC or diastereomeric salt formation (e.g., using tartaric acid) are effective. X-ray crystallography of intermediates (e.g., tert-butyl carboxylate derivatives) provides definitive stereochemical assignments . For dynamic systems, variable-temperature NMR can distinguish enantiomeric conformers .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. Aromatic protons in benzaldehyde-derived analogs show distinct shifts at δ 7.2–7.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 225.2 for a methyl-substituted analog) .
  • IR Spectroscopy : Stretching frequencies for secondary amines (3300–3500 cm1^{-1}) and carbonyl groups (1650–1750 cm^{-1) are diagnostic .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation, sulfonation) impact the pharmacological activity of this compound analogs?

  • Methodological Answer :

  • Alkylation : Introducing a propan-2-yl group enhances lipophilicity, potentially improving blood-brain barrier penetration. For example, 9-methyl analogs showed 40% higher bioavailability in rodent models compared to unsubstituted derivatives .
  • Sulfonation : Adding benzenesulfonyl groups (e.g., 3-benzenesulphonyl-9-methyl derivatives) increased binding affinity to dopamine receptors (IC50_{50} = 12 nM vs. 45 nM for parent compounds) .
  • Data Analysis : Use molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with receptor interactions .

Q. What strategies resolve contradictions in reported biological activities of bicyclic diazabicyclo derivatives?

  • Methodological Answer : Discrepancies in anti-Parkinsonism activity (e.g., ED50_{50} ranging from 5 mg/kg to 20 mg/kg) may arise from:

  • Stereochemical impurities : Chiral contaminants can skew dose-response curves. Validate enantiomeric purity via circular dichroism .
  • Assay variability : Standardize in vivo models (e.g., MPTP-induced Parkinsonism in mice) and in vitro receptor-binding protocols .
  • Metabolic stability : Perform hepatic microsome assays to assess first-pass metabolism differences between analogs .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., tertiary amines) and hydrophobic regions using Schrödinger’s Phase .
  • QSAR Studies : Corrogate substituent electronic parameters (Hammett σ values) with inhibitory potency against acetylcholinesterase (R2^2 > 0.85 in recent studies) .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for fluorine-substituted analogs (e.g., 9,9-difluoro derivatives) .

Key Research Gaps and Future Directions

  • Stereoselective Synthesis : Develop asymmetric catalytic methods to access enantiopure derivatives .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm off-target effects in kinase signaling pathways .
  • Green Chemistry : Optimize solvent-free or aqueous-phase synthesis to reduce environmental impact .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 2
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane

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